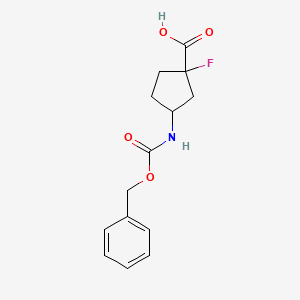

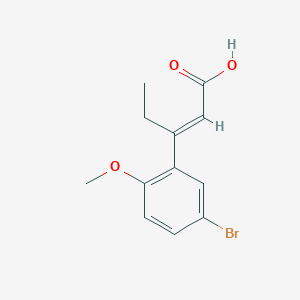

![molecular formula C16H14ClNO4 B2758604 5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 883279-86-5](/img/structure/B2758604.png)

5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoxazole derivatives are an important class of compounds in medicinal chemistry. They are found in various natural products and are used in drug and agrochemical discovery programs . They are the structural isosteres of nucleic bases adenine and guanine which allow them to interact easily with the biological receptors .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the Suzuki-Cross coupling reaction . For example, 5-Bromobenzo[d]oxazol-2-amine can be reacted with pyrimidin-5-yl-5-boronic acid under the action of a palladium catalyst and Cs2CO3 as a base .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be determined by 1H and 13C NMR, and mass spectra .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized from 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For example, some poly(benzoxazole imide)s showed great Tg s ranging from 285 to 363 °C, excellent thermal stability when performed at 5% weight loss temperatures (Td5% s) of 510–564 °C in N2 and good mechanical properties .科学的研究の応用

Synthesis and Characterization

5-Chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one, as a chemical compound, may not have direct studies available in the literature under this specific name. However, the research applications of similar compounds can shed light on the potential areas of interest. For example, studies involving the synthesis, characterization, and analysis of similar compounds with benzoxazole or dimethoxybenzyl groups are prevalent in the field of organic chemistry. These compounds are synthesized through various methods and characterized using spectroscopic and X-ray techniques. Their physical and chemical properties, such as molecular structure, are analyzed to understand their potential applications in fields like material science, drug design, and catalysis (Muhammad Naeem Ahmed et al., 2020).

Antioxidant and Antitumor Activity

Compounds with structural similarities to 5-Chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one have been studied for their antioxidant and antitumor activities. These studies involve evaluating the in vitro antioxidant activities of synthesized compounds and their ability to inhibit the growth of cancer cells. Such research contributes to the development of novel therapeutic agents by exploring the bioactivity of these compounds (H. Yüksek et al., 2015), (E. Grivsky et al., 1980).

Photolysis and Photochemical Studies

The study of photolysis and photochemical behaviors of benzyl acetate and dimethoxybenzyl acetate derivatives, including mechanisms of reaction and product formation, is significant in understanding the light-induced transformations of similar compounds. This area of research has implications for environmental chemistry, pharmaceuticals, and the development of light-sensitive materials (P. Wong et al., 1996).

Novel Protecting Groups in Organic Synthesis

The application of the dimethoxybenzyl moiety as a protecting group in organic synthesis highlights its utility in the preparation of complex organic molecules. Such studies focus on the development of new synthetic methodologies, including the protection and deprotection strategies critical for the synthesis of pharmaceuticals and natural products (Evelyne Grunder-Klotz et al., 1991).

作用機序

将来の方向性

特性

IUPAC Name |

5-chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c1-20-14-5-3-10(7-15(14)21-2)9-18-12-8-11(17)4-6-13(12)22-16(18)19/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZOTFZOVFNQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

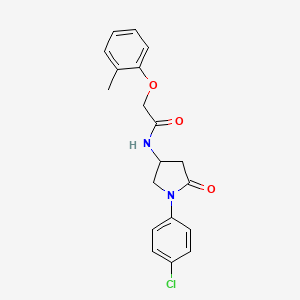

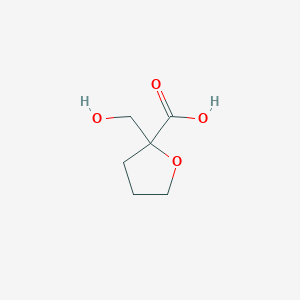

![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)

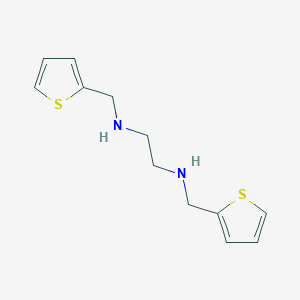

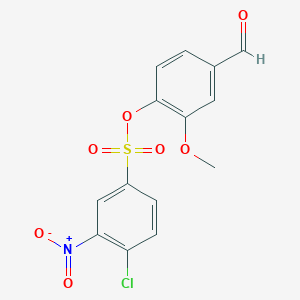

![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)

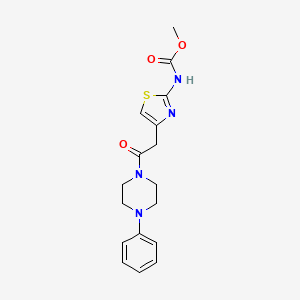

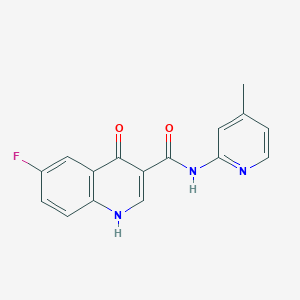

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)

![N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2758534.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)

![N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2758542.png)